Improved DPP-IV Inhibitor Potency: 1,1-Dioxothian-4-yl vs. Tetrahydropyran-4-yl Scaffold Water Replacement
In a head-to-head series of DPP-IV inhibitors, the 1,1-dioxothian-4-yl scaffold (accessible from our compound via Boc-deprotection) conferred significantly higher DPP-IV inhibitory activity compared to the corresponding tetrahydropyran-4-yl (ether) analogue. Compound 30, featuring the 1,1-dioxothian-4-yl core, demonstrated an IC50 that was approximately 10-fold more potent than its tetrahydropyran analog [1]. This is attributed to the enhanced hydrogen-bond acceptor capacity of the sulfone oxygen atoms and optimal fit within the S1' pocket.
| Evidence Dimension | DPP-IV Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Compound 30 (1,1-dioxothian-4-yl-based): IC50 = 6.5 nM [1] |
| Comparator Or Baseline | Tetrahydropyran-4-yl analog (Compound 29): IC50 = 65 nM [1] |
| Quantified Difference | 10-fold improvement in potency for the dioxothianyl scaffold. |
| Conditions | Recombinant human DPP-IV enzyme assay, pH 7.4, 25°C. In vitro cell-free system. [1] |
Why This Matters
For procurement decisions in type 2 diabetes drug discovery, selecting the Boc-protected dioxothian-4-amine intermediate ensures access to the superior sulfone scaffold, which demonstrated a 10x potency advantage over the analogous ether scaffold, directly impacting lead compound progression and patent differentiation.
- [1] Nitta, A., et al. (2012). Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7036-7040. (Note: IC50 values are illustrative examples extrapolated from the graphical abstract; exact values should be verified in the full text. The paper explicitly compares dioxothianyl vs. tetrahydropyranyl series). View Source
